(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
Overview
Description
Mechanism of Action
Target of Action
The primary target of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is the cyclohexane molecule . The compound acts as a catalyst in the oxidation of cyclohexane, a process that is crucial in industrial chemistry .
Mode of Action
This compound interacts with its targets through a radical chain mechanism . This interaction involves the generation of cyclohexyl alkoxy radicals, which are key intermediates in the oxidation process . The compound promotes the catalytic autoxidation processes, enhancing the generation of these radicals .
Biochemical Pathways
The compound affects the biochemical pathway of cyclohexane oxidation . This pathway involves the conversion of cyclohexane into valuable chemical products such as cyclohexanone and cyclohexanol . These products are key feedstocks in the manufacture of nylon-6 and nylon-6,6 polymers .
Result of Action
The action of this compound results in the selective oxidation of cyclohexane to cyclohexanone and cyclohexanol . The selectivity to these products can be nearly 100% at a cyclohexane conversion of 18.9% . This high selectivity is beneficial in industrial applications, as it reduces the formation of unwanted byproducts.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction proceeds more efficiently under simulated solar light irradiation . Additionally, the reaction’s selectivity is higher in an acetonitrile/water mixed solvent compared to other solvents . These factors can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane typically involves the reaction of (1R,2R)-1,2-Cyclohexanedimethanol with methanesulfonyl chloride . The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled reaction conditions . The product is then purified through extraction and distillation processes .
Industrial Production Methods: On an industrial scale, the synthesis involves similar steps but is conducted in larger reactors with precise control over temperature and reaction times to ensure high yield and purity . The use of methylisobutyl ketone as a solvent and triethylamine as a base is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane primarily undergoes substitution reactions due to the presence of methanesulfonyl groups . These groups are good leaving groups, making the compound reactive towards nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols . The reactions are typically carried out in solvents like dichloromethane or acetonitrile under mild conditions .
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a substituted amine product, while reaction with an alcohol would yield an ether .
Scientific Research Applications
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is used extensively in organic synthesis as a building block for more complex molecules . Its reactivity makes it valuable in the synthesis of pharmaceuticals and other biologically active compounds . Additionally, it is used in the development of new materials and in various industrial applications where specific chemical functionalities are required .
Comparison with Similar Compounds
Similar Compounds:
- (1R,2R)-1,2-Cyclohexanedimethanol
- Methanesulfonyl chloride
- Butyl methanesulfonate
Uniqueness: (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is unique due to its dual methanesulfonyl groups, which provide it with high reactivity and versatility in organic synthesis . This makes it more reactive compared to similar compounds like (1R,2R)-1,2-Cyclohexanedimethanol, which lacks these reactive groups .
Properties
IUPAC Name |
[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKCHWEXXZTOU-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291564 | |
Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139506-07-3, 186204-35-3 | |
Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139506-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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